8,9,10,11-Tetrahydro-7h-benzo[a]carbazole
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Overview
Description
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is a heterocyclic aromatic compound with a tricyclic structure. It consists of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is a derivative of carbazole, which is known for its applications in various fields, including organic electronics and pharmaceuticals .
Preparation Methods
The synthesis of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole can be achieved through several methods:
Intramolecular Cyclization: One common method involves the intramolecular cyclization of 1,3-diketones, primary amines, phenylglyoxal monohydrate, and malononitrile using a solid acidic catalyst.
Borsche-Drechsel Cyclization: This classic laboratory synthesis involves the condensation of phenylhydrazine with cyclohexanone to form an imine, followed by a hydrochloric acid-catalyzed rearrangement and ring-closing reaction to produce tetrahydrocarbazole.
Chemical Reactions Analysis
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as red lead to form carbazole derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, using reagents like naphthol and aryl hydrazine.
Cyclization: The compound can be synthesized through cyclization reactions involving various intermediates and catalysts.
Scientific Research Applications
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its unique electronic properties.
Pharmaceuticals: It serves as a structural motif in the synthesis of various pharmaceutical compounds, including anticancer and neuroprotective agents.
Material Science: The compound is used in the synthesis of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrahydro-7H-benzo[a]carbazole involves its interaction with various molecular targets and pathways. The compound’s tricyclic structure allows it to interact with DNA and proteins, leading to various biological effects. For example, it can bind to DNA and induce mutations, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
8,9,10,11-Tetrahydro-7H-benzo[a]carbazole is similar to other carbazole derivatives, such as:
Carbazole: The parent compound with a simpler structure and similar electronic properties.
Benzo[c]carbazole: Another derivative with a different fusion pattern of benzene rings.
Indolo[3,2-b]carbazole: A compound with an indole structure fused to a carbazole ring.
These compounds share similar electronic properties but differ in their structural motifs and specific applications.
Properties
CAS No. |
21064-48-2 |
---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
8,9,10,11-tetrahydro-7H-benzo[a]carbazole |
InChI |
InChI=1S/C16H15N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10,17H,3-4,7-8H2 |
InChI Key |
BDYJXKZFVGDFNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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